2-Bromo-N,N-diethylethylamine hydrobromide (CAS 1069-72-3) is a crystalline alkylating agent utilized to introduce the diethylaminoethyl (DEAE) functional group into organic substrates and biopolymers. As a hydrobromide salt, it presents as a stable, weighable solid with a molecular weight of 261.00 g/mol, effectively masking the high intrinsic reactivity of its free base form. In industrial and laboratory settings, it serves as a critical precursor for the synthesis of small-molecule pharmaceuticals and for the cationic modification of polysaccharides to produce DEAE-cellulose and DEAE-dextran. Its procurement value lies in its balance of high electrophilic reactivity—driven by the bromide leaving group—and the handling stability conferred by its salt form, making it a reliable reagent for both precise stoichiometric API synthesis and scalable polymer functionalization .
Attempting to substitute 2-Bromo-N,N-diethylethylamine hydrobromide with its cheaper chloride analog, 2-Chloro-N,N-diethylethylamine hydrochloride, often results in process bottlenecks. Chloride is a significantly poorer leaving group than bromide, typically necessitating higher reaction temperatures, stronger bases, and extended reflux times to achieve acceptable alkylation yields. These forcing conditions can degrade sensitive substrates or lead to unwanted side reactions. Conversely, utilizing the un-ionized free base (2-Bromo-N,N-diethylethylamine) is practically unfeasible for routine procurement; the unprotonated tertiary amine rapidly undergoes intramolecular nucleophilic attack to form a highly reactive aziridinium intermediate, resulting in spontaneous polymerization and complete loss of reagent titer. Procurement of the hydrobromide salt is therefore strictly required to maintain both shelf stability and high alkylation efficiency.
For the functionalization of sensitive biopolymers like phytoglycogen to produce DEAE-derivatives, maintaining the structural integrity of the polymer backbone is paramount. Using 2-Bromo-N,N-diethylethylamine hydrobromide enables efficient alkylation at room temperature. Quantitative protocols demonstrate that reacting phytoglycogen with the bromo-salt overnight at room temperature yields 83% of the DEAE-product with a degree of substitution (DS) of 0.36, without the need for harsh heating[1]. In contrast, less reactive alkylating agents require elevated temperatures that can induce polymer degradation or unwanted side reactions.
| Evidence Dimension | Polymer alkylation yield and conditions |
| Target Compound Data | 83% yield, DS 0.36 at room temperature |
| Comparator Or Baseline | Lower-reactivity alkylating agents (require elevated temperatures) |
| Quantified Difference | Eliminates the need for thermal forcing, preserving polymer integrity |
| Conditions | Aqueous functionalization of phytoglycogen nanoparticles |
Enables the high-yield production of intact, monodisperse functionalized biopolymers by avoiding the thermal degradation associated with less reactive precursors.
The unprotonated free base of 2-bromo-N,N-diethylethylamine is highly unstable, rapidly undergoing intramolecular nucleophilic attack to form a reactive aziridinium intermediate that subsequently polymerizes. In contrast, the hydrobromide salt (CAS 1069-72-3) completely inhibits this cyclization, remaining stable for extended periods under recommended 2-8 °C storage conditions . This handling stability is critical for ensuring accurate stoichiometry during procurement and scale-up, whereas the free base cannot be reliably stored or transported.
| Evidence Dimension | Storage stability and handling viability |
| Target Compound Data | Stable solid at 2-8 °C; prevents aziridinium formation |
| Comparator Or Baseline | Free base (rapidly cyclizes and polymerizes) |
| Quantified Difference | Months of shelf life vs. rapid degradation within hours/days |
| Conditions | Standard laboratory storage and transport |
Procuring the hydrobromide salt is mandatory to prevent reagent degradation and ensure reproducible stoichiometric additions in downstream synthesis.
When synthesizing N-alkylated heterocycles like thieno[2,3-b]pyridines, 2-Bromo-N,N-diethylethylamine hydrobromide serves as a highly efficient electrophile. In established protocols, reacting the heterocyclic core with the bromo-salt at 100 °C achieves complete regioselective N-alkylation [1]. The higher leaving group ability of the bromide ion ensures rapid conversion compared to chloro-analogs, which exhibit slower kinetics and require more forcing conditions that can lead to decomposition of the heterocyclic core.
| Evidence Dimension | Leaving group kinetics in N-alkylation |
| Target Compound Data | Rapid, regioselective N-alkylation at 100 °C |
| Comparator Or Baseline | 2-Chloro-N,N-diethylethylamine hydrochloride (slower kinetics, requires higher activation energy) |
| Quantified Difference | Higher reactivity and faster conversion rates for the bromo-derivative |
| Conditions | Regioselective N-alkylation of thieno[2,3-b]pyridines in DMF |
Using the more reactive bromo-derivative minimizes reaction times and protects sensitive heterocyclic cores from degradation during API synthesis.
Utilized to introduce diethylaminoethyl groups into polysaccharides (e.g., phytoglycogen, cellulose, dextran) under mild aqueous conditions, preserving the polymer backbone while achieving high degrees of substitution [1].
Serves as a critical alkylating agent in the synthesis of pharmaceuticals requiring a basic diethylaminoethoxy or diethylaminoethyl side chain, such as antiviral agents and amiodarone analogs, where high reaction yields and regioselectivity are required [2].
Employed in the synthesis of zwitterionic and cationic gemini surfactants where the stable hydrobromide salt allows for precise stoichiometric control during the etherification of diol precursors [3].
Corrosive;Acute Toxic;Irritant